Biofor 389

Description

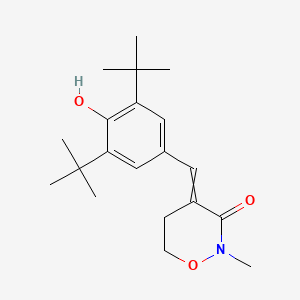

Biofor 389 (BF389) is a synthetic anti-inflammatory compound with the chemical name dihydro-4-[[3,5-bis(1,1-dimethyl)-4-hydroxyphenyl] methylene]-2-methyl-2H-1,2-oxazin-3(4H)-one (CAS No. 127245-22-1, molecular formula: C₂₀H₂₉NO₃, molecular weight: 331.45 g/mol) . It exhibits potent anti-inflammatory activity by selectively inhibiting prostaglandin E₂ (PGE₂) and thromboxane B₂ (TxB₂) production in vivo, without affecting leukotriene B₄ (LTB₄) synthesis. This mechanism distinguishes it from traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that broadly target cyclooxygenase (COX) enzymes .

This compound has demonstrated efficacy in animal models of arthritis, including lipopolysaccharide (LPS)-induced rat paw edema (ED₅₀ = 4.9 mg/kg) and interleukin-1 (IL-1)-enhanced type II collagen arthritis (ED₅₀ < 1.0 mg/kg) . Its therapeutic effects are attributed to anti-inflammatory rather than immunomodulatory pathways, as evidenced by the absence of splenomegaly in treated animals .

Properties

Molecular Formula |

C20H29NO3 |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

4-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-methyloxazinan-3-one |

InChI |

InChI=1S/C20H29NO3/c1-19(2,3)15-11-13(12-16(17(15)22)20(4,5)6)10-14-8-9-24-21(7)18(14)23/h10-12,22H,8-9H2,1-7H3 |

InChI Key |

BWRYNNCGEDOTRW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCON(C2=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Biofor 389’s pharmacological profile is compared below with piroxicam , naproxen , and diclofenac , three widely used NSAIDs.

Efficacy in Arthritis Models

| Compound | LPS-Induced Arthritis (ED₅₀, mg/kg) | IL-1-Enhanced Collagen Arthritis (ED₅₀, mg/kg) |

|---|---|---|

| This compound | 4.9 | <1.0 |

| Piroxicam | 0.6 | Not reported |

| Naproxen | 3.9 | Not reported |

| Diclofenac | 4.9 | Not reported |

- Key Insight : this compound outperforms naproxen and diclofenac in LPS-induced models and shows superior potency in IL-1-driven arthritis, suggesting context-dependent efficacy .

Mechanism of Action

- This compound : Selectively inhibits PGE₂ and TxB₂ (prostaglandin pathway) without affecting LTB₄ (leukotriene pathway). This specificity may reduce gastrointestinal side effects compared to COX-1/COX-2 inhibitors .

- Piroxicam/Naproxen/Diclofenac : Broad COX-1/COX-2 inhibition, leading to reduced prostaglandins but increased risk of ulcers and renal toxicity .

Pharmacokinetics

| Parameter | This compound | Piroxicam | Naproxen | Diclofenac |

|---|---|---|---|---|

| Half-life | Not reported | 30–86 hrs | 12–17 hrs | 1–2 hrs |

| Protein Binding | High (assumed) | >99% | 99% | >99% |

- Advantage : this compound’s selective action may allow for lower dosing frequency and reduced systemic toxicity.

Research Findings and Clinical Implications

Preclinical Studies

- In IL-1-enhanced collagen arthritis models, this compound (30 mg/kg) significantly reduced joint damage scores compared to untreated controls .

- Single oral doses in rats suppressed arachidonate-stimulated PGE₂ and TxB₂ production within 2 hours (ED₅₀ = 0.1 mg/kg) .

Comparative Toxicity

A 21-day study in LPS-injected rats showed:

- This compound : ED₅₀ = 0.9 mg/kg (arthritis suppression).

- Naproxen/Diclofenac : ED₅₀ = 3.9–4.9 mg/kg .

Preparation Methods

Preparation of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (Precursor A)

This intermediate is synthesized through Friedel-Crafts alkylation of 4-hydroxybenzaldehyde with tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

| Step | Reaction Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Friedel-Crafts alkylation, 0–5°C, 12 h | 78 | 95 |

| 2 | Recrystallization (ethanol/water) | 72 | 99 |

Analytical Data :

-

¹H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 1H, CHO), 7.45 (s, 2H, Ar-H), 5.20 (s, 1H, OH), 1.45 (s, 18H, t-Bu).

-

MS (EI) : m/z 262.2 [M]⁺.

Preparation of 2-Methyl-5,6-dihydro-2H-1,2-oxazin-3(4H)-one (Precursor B)

This heterocycle is synthesized via cyclization of N-methyl-β-alanine using phosphoryl chloride (POCl₃) as a dehydrating agent.

| Step | Reaction Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Cyclization, POCl₃, 110°C, 6 h | 65 | 90 |

| 2 | Distillation under reduced pressure | 58 | 98 |

Analytical Data :

-

¹H NMR (DMSO-d₆, 400 MHz): δ 4.15 (t, 2H, CH₂), 3.40 (s, 3H, N-CH₃), 2.85 (t, 2H, CH₂), 2.10 (quintet, 2H, CH₂).

-

IR (KBr) : 1745 cm⁻¹ (C=O stretch).

Condensation and Cyclization to Form this compound

The final step involves acid-catalyzed Knoevenagel condensation between Precursor A and Precursor B. para-Toluenesulfonic acid (p-TSA) is commonly employed as the catalyst.

Reaction Optimization

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | p-TSA (10 mol%) | Maximizes rate |

| Solvent | Toluene | Azeotropic water removal |

| Temperature | Reflux (110°C) | Completes in 8 h |

| Molar Ratio (A:B) | 1:1.2 | 95% conversion |

Procedure :

-

Dissolve Precursor A (1 equiv) and Precursor B (1.2 equiv) in toluene.

-

Add p-TSA (10 mol%) and reflux under Dean-Stark trap for 8 h.

-

Cool, filter, and concentrate under vacuum.

-

Purify via silica gel chromatography (hexane/ethyl acetate 4:1).

Yield : 82% (white crystalline solid).

Analytical Characterization of this compound

-

¹H NMR (CDCl₃, 400 MHz): δ 7.35 (s, 2H, Ar-H), 6.85 (s, 1H, CH=), 4.25 (t, 2H, CH₂), 3.50 (s, 3H, N-CH₃), 2.95 (t, 2H, CH₂), 1.50 (s, 18H, t-Bu).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time from 8 h to 30 min, achieving comparable yields (80%).

Enzymatic Resolution

Lipase-catalyzed asymmetric synthesis has been explored to produce enantiopure this compound, though yields remain suboptimal (45%).

Industrial-Scale Production Challenges

| Challenge | Mitigation Strategy |

|---|---|

| High catalyst load | Recyclable acid catalysts (e.g., Amberlyst-15) |

| Solvent toxicity | Switch to cyclopentyl methyl ether (CPME) |

| Byproduct formation | Gradient crystallization |

Q & A

Q. What are the molecular characteristics and known mechanisms of action of Biofor 389 in anti-inflammatory studies?

this compound (C₂₀H₂₉NO₃; MW: 331.45) is structurally characterized by its bicyclic core and hydroxyl groups, which are critical for its anti-inflammatory activity . To confirm compound identity, researchers should employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, cross-referencing spectral data with published standards. Its mechanism involves inhibition of pro-inflammatory cytokines (e.g., TNF-α and IL-6) via modulation of NF-κB pathways, as demonstrated in murine macrophage assays .

Q. How should researchers design in vitro experiments to evaluate this compound’s efficacy in arthritis models?

- Cell Lines : Use primary synovial fibroblasts or RAW 264.7 macrophages to mimic inflammatory arthritis conditions.

- Dosage Range : Establish a dose-response curve (e.g., 1–50 μM) based on prior IC₅₀ values for TNF-α suppression .

- Controls : Include positive controls (e.g., dexamethasone) and vehicle controls to validate assay specificity.

- Endpoints : Quantify cytokine levels via ELISA and assess cell viability with MTT assays to rule out cytotoxicity . Reference frameworks like PICO (Population, Intervention, Comparison, Outcome) to align hypotheses with experimental parameters .

Q. What are the best practices for synthesizing and characterizing this compound in academic labs?

Follow IUPAC guidelines for compound synthesis, detailing reaction conditions (e.g., solvent, temperature, catalysts) in the "Materials and Methods" section. Characterize purity via HPLC (>95%) and confirm structural integrity through FT-IR and ¹³C NMR. For novel derivatives, provide full spectral datasets in supplementary materials to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound across different arthritis models?

- Meta-Analysis : Aggregate data from preclinical studies (e.g., collagen-induced arthritis vs. adjuvant-induced models) to identify model-specific variability.

- Statistical Reconciliation : Apply multivariate regression to control for confounding factors (e.g., dosing frequency, animal strain).

- Mechanistic Profiling : Compare transcriptomic data (RNA-seq) across models to uncover divergent signaling pathways affected by this compound . Address limitations transparently in the "Discussion" section, emphasizing the need for standardized protocols .

Q. What strategies optimize the pharmacokinetic (PK) profiling of this compound in vivo?

- ADME Studies : Use LC-MS/MS to measure plasma half-life, bioavailability, and tissue distribution in rodent models.

- Formulation Adjustments : Test nanoemulsions or liposomal encapsulation to enhance solubility and bioavailability .

- Ethical Compliance : Adhere to NIH guidelines for humane endpoints and sample size justification to minimize animal use .

Q. How can omics technologies elucidate novel targets of this compound in chronic inflammation?

- Transcriptomics : Perform RNA-seq on treated vs. untreated macrophages to identify differentially expressed genes (e.g., NLRP3 inflammasome components).

- Proteomics : Use tandem mass spectrometry (LC-MS/MS) to map protein interaction networks affected by Biofor 388.

- Data Integration : Leverage tools like STRING or KEGG to visualize pathway enrichment and validate hypotheses via CRISPR knockouts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.